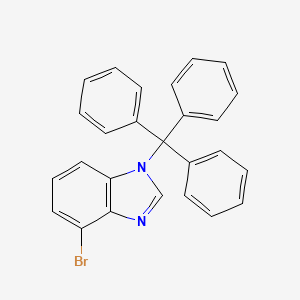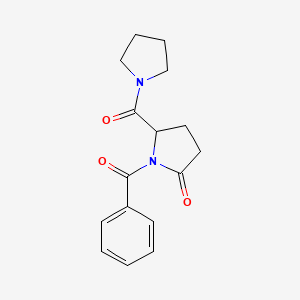![molecular formula C8H5N3O3 B13760213 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1150617-96-1](/img/structure/B13760213.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: is a heterocyclic compound with a molecular formula of C8H5N3O3 It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by formylation. The nitration step introduces the nitro group at the 5-position, while the formylation step adds the aldehyde group at the 2-position. Specific reaction conditions, such as the choice of nitrating agent and formylating reagent, as well as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is particularly of interest in the development of kinase inhibitors and other targeted therapies .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 2-position.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group at the 5-position.
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Has an amino group instead of a nitro group at the 5-position.
Uniqueness: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1150617-96-1 |
|---|---|
Molekularformel |
C8H5N3O3 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-4-6-1-5-2-7(11(13)14)3-9-8(5)10-6/h1-4H,(H,9,10) |
InChI-Schlüssel |
MIMGOTFSYPONMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


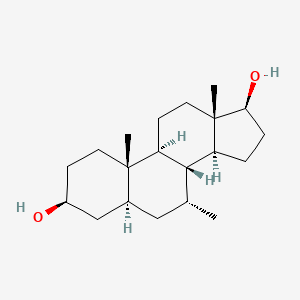

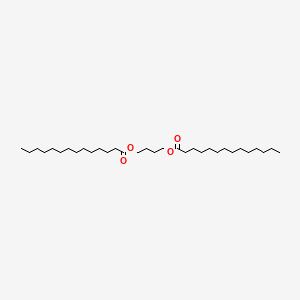

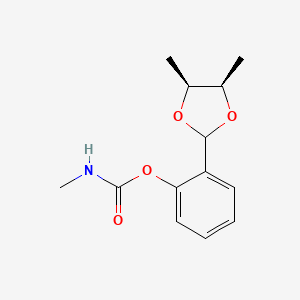
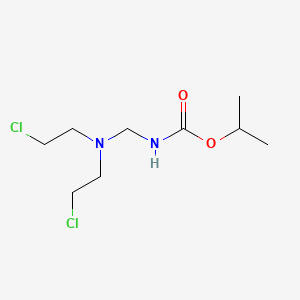
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
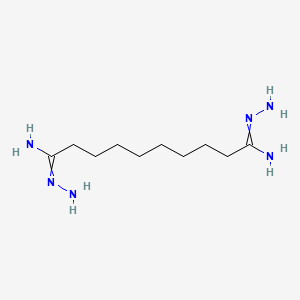


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
